

Application Notes and Protocols: Utilizing Cilastatin Sodium in the Study of β -Lactamase Resistance

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Compound of Interest

Compound Name: Cytostatin sodium

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Introduction

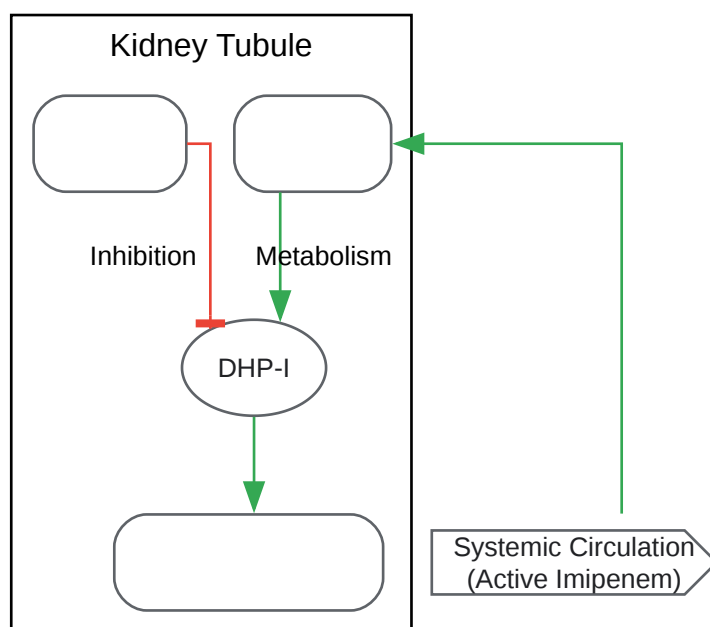
Cilastatin sodium is widely recognized for its role as a renal dehydropeptidase-I (DHP-I) inhibitor, co-administered with the carbapenem antibiotic imipenem to prevent its degradation in the kidneys.[1][2][3][4][5] This combination, imipenem/cilastatin, has been a cornerstone in treating severe bacterial infections for decades.[6][7][8] While its primary clinical application is not as a direct antibacterial agent or a broad-spectrum β -lactamase inhibitor, emerging research has highlighted a fascinating and underexplored aspect of cilastatin: its ability to inhibit certain classes of β -lactamases, particularly metallo- β -lactamases (MBLs).

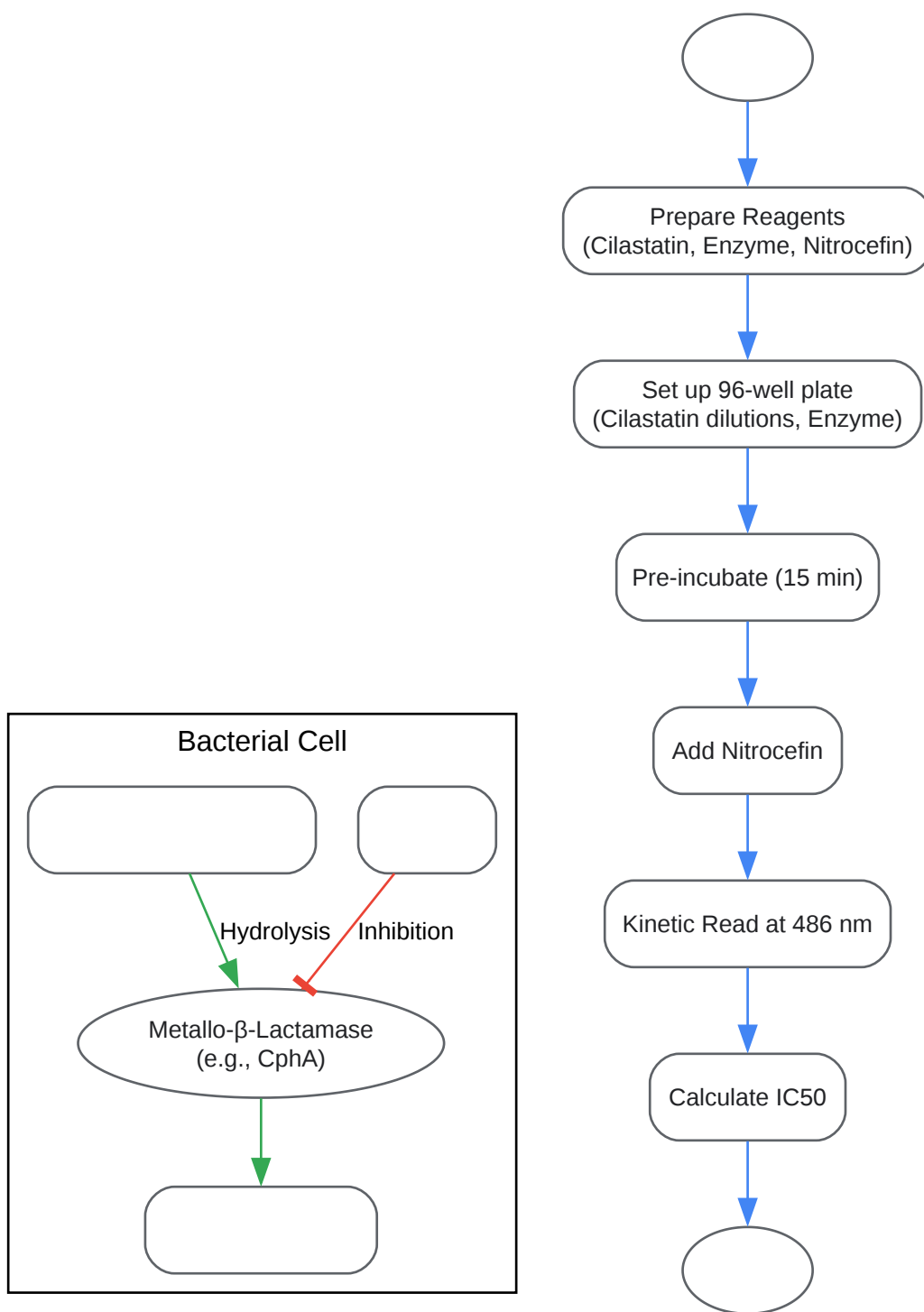
This discovery opens a new avenue for cilastatin sodium as a valuable research tool in the ongoing battle against antibiotic resistance. These application notes provide detailed protocols and conceptual frameworks for utilizing cilastatin sodium to investigate β -lactamase-mediated resistance mechanisms, screen for novel β -lactamase inhibitors, and potentially potentiate the activity of β -lactam antibiotics against resistant bacterial strains.

Mechanism of Action and Rationale for Use in β -Lactamase Research

Primary Mechanism: Inhibition of Renal Dehydropeptidase-I

The established mechanism of action for cilastatin is the inhibition of DHP-I, a zinc-dependent metalloenzyme located in the brush border of renal tubules.[4][9] DHP-I is responsible for the hydrolysis of the β -lactam ring in carbapenems like imipenem, rendering them inactive.[4][5][10] By inhibiting DHP-I, cilastatin increases the plasma half-life and urinary concentration of imipenem, thereby enhancing its therapeutic efficacy.[9]





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